molecular formula C23H18FN5O B2605107 3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866848-13-7

3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

Numéro de catalogue: B2605107
Numéro CAS: 866848-13-7
Poids moléculaire: 399.429
Clé InChI: ATIHTZKGTIYKDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C22H16FN5 . It is a member of the quinazoline family, which is a class of compounds known for their wide range of biological properties .


Molecular Structure Analysis

The molecular structure of this compound includes a triazoloquinazolin core with a fluorophenyl group at the 3-position and a methoxyphenylmethyl group at the N-position . The exact 3D conformer and other structural details are not provided in the available sources.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 369.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5. Its XLogP3-AA value is 4.7, indicating its lipophilicity . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.

Applications De Recherche Scientifique

Anticancer Activity

Triazoloquinazoline derivatives have been synthesized and evaluated for their anticancer activity against various cell lines. A study by Reddy et al. (2015) explored a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. Such compounds, including the one , could be potential candidates for anticancer drug development due to their ability to inhibit cell proliferation in cancerous cells (B. N. Reddy et al., 2015).

Tubulin Polymerization Inhibition and Vascular Disruption

Another study by Driowya et al. (2016) reported on triazoloquinazolinone-based compounds acting as tubulin polymerization inhibitors and vascular disrupting agents. This research is crucial because compounds that can inhibit tubulin polymerization play a significant role in cancer therapy by disrupting the mitotic process, leading to cancer cell death. The derivatives designed in this study showed potent anticancer activity across a broad spectrum of cancer cell lines, suggesting that similar compounds could have valuable therapeutic applications (Mohsine Driowya et al., 2016).

Antimicrobial Activities

Research on triazole derivatives, such as the study by Bektaş et al. (2007), has highlighted the antimicrobial potential of this class of compounds. Novel triazole derivatives demonstrated good to moderate activity against various test microorganisms, indicating their potential use as antimicrobial agents. Given the structural similarities, it's plausible that triazoloquinazoline compounds, including the specific fluorophenyl-methoxyphenylmethyl variant, could exhibit antimicrobial properties, warranting further investigation into their use as antibacterial or antifungal agents (H. Bektaş et al., 2007).

H1-antihistaminic Agents

Triazoloquinazolinones have also been investigated for their potential as H1-antihistaminic agents, as in the studies by Alagarsamy et al. (2009) and (2008). These studies synthesized and evaluated triazoloquinazolinones for in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. The promising results from these studies suggest that structurally related compounds could be developed as new classes of antihistamines with potentially lesser sedative effects compared to existing drugs (V. Alagarsamy et al., 2009).

Propriétés

IUPAC Name

3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN5O/c1-30-18-11-9-15(10-12-18)14-25-22-19-7-2-3-8-20(19)29-23(26-22)21(27-28-29)16-5-4-6-17(24)13-16/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIHTZKGTIYKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.